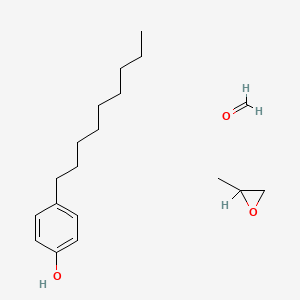
formaldehyde;2-methyloxirane;4-nonylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
formaldehyde;2-methyloxirane;4-nonylphenol is a complex polymer formed by the polymerization of formaldehyde, propylene oxide, and p-nonylphenol. This compound is known for its unique properties and versatility, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde propylene oxide p-nonylphenol polymer involves the polymerization of formaldehyde with propylene oxide and p-nonylphenol. The reaction typically occurs under controlled conditions, with the presence of catalysts to facilitate the polymerization process. The reaction can be carried out under both acidic and alkaline conditions, depending on the desired properties of the final polymer .
Industrial Production Methods
Industrial production of this polymer often involves the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as mixing, heating, and cooling to control the reaction kinetics and achieve the desired molecular weight and structure of the polymer .
化学反应分析
Types of Reactions
formaldehyde;2-methyloxirane;4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
formaldehyde;2-methyloxirane;4-nonylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and coatings with antimicrobial properties.
Industry: Applied in the production of adhesives, coatings, and emulsifiers.
作用机制
The mechanism of action of formaldehyde propylene oxide p-nonylphenol polymer involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to effects such as antimicrobial activity or enhanced material properties. The specific pathways involved depend on the application and the environment in which the polymer is used .
相似化合物的比较
Similar Compounds
Similar compounds to formaldehyde propylene oxide p-nonylphenol polymer include:
Phenol-formaldehyde polymers: These polymers are formed by the interaction of phenol and formaldehyde and are known for their thermal stability and mechanical strength.
Polyether polyols: These are produced through the polymerization of propylene oxide and are used in the production of polyurethanes.
Uniqueness
formaldehyde;2-methyloxirane;4-nonylphenol is unique due to its combination of formaldehyde, propylene oxide, and p-nonylphenol, which imparts specific properties such as enhanced chemical resistance, flexibility, and compatibility with various additives. This makes it suitable for specialized applications where other polymers may not perform as effectively .
属性
CAS 编号 |
37523-33-4 |
|---|---|
分子式 |
C19H32O3 |
分子量 |
308.5 g/mol |
IUPAC 名称 |
formaldehyde;2-methyloxirane;4-nonylphenol |
InChI |
InChI=1S/C15H24O.C3H6O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-3-2-4-3;1-2/h10-13,16H,2-9H2,1H3;3H,2H2,1H3;1H2 |
InChI 键 |
XKHVSAPHPSWWCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O |
规范 SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


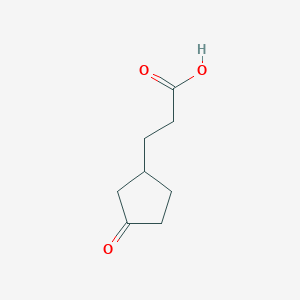
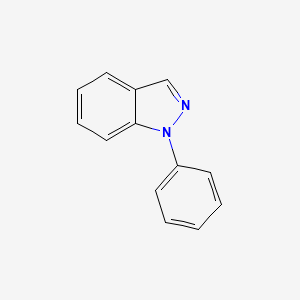
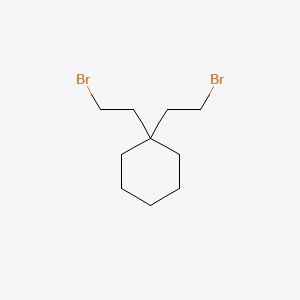
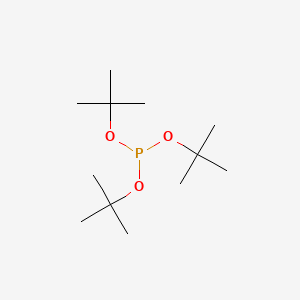
![1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B1606372.png)
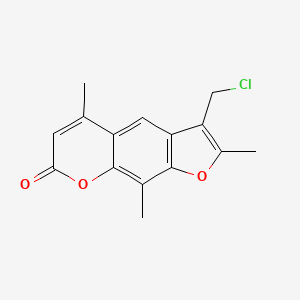
![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1606376.png)
![6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B1606377.png)
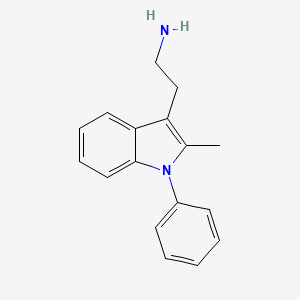
![N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B1606380.png)
![2-ethyl-13-(2-hydroxyethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1606385.png)
![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B1606387.png)

![2-[(3-Methylbutyl)amino]ethanol](/img/structure/B1606390.png)
